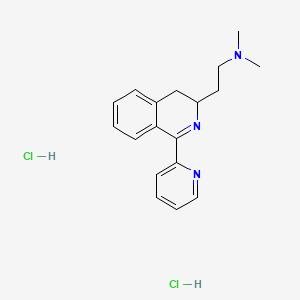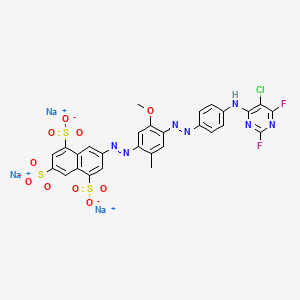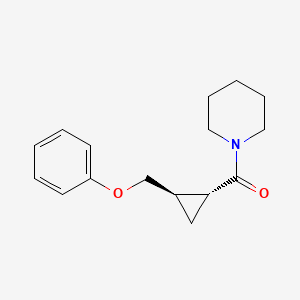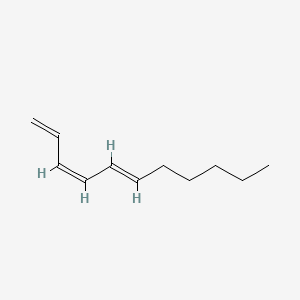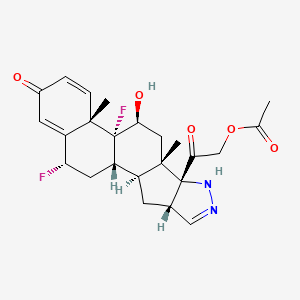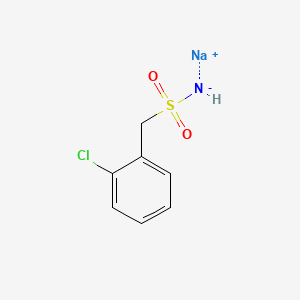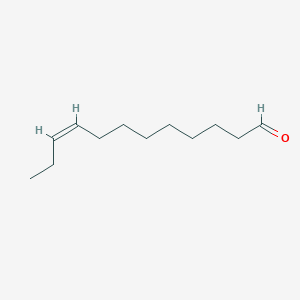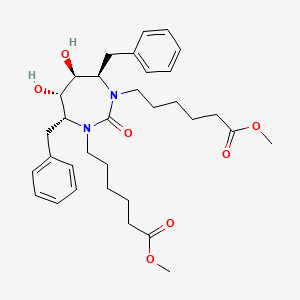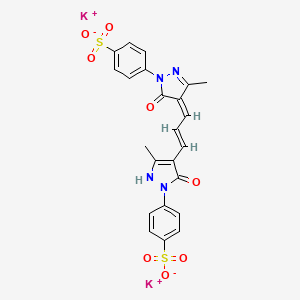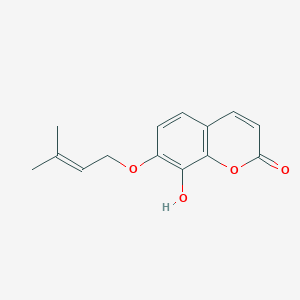
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a hydroxy group at the 8th position and a prenyl group at the 7th position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis using the above-mentioned steps, optimized for yield and purity. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or alter the prenyl group.
Substitution: The prenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehydroxylated or altered prenyl derivative.
Substitution: Formation of a substituted benzopyran derivative.
Scientific Research Applications
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex flavonoids.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Industry: Utilized in the development of cosmetic products due to its potential skin-whitening and anti-aging properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anti-cancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the prenyl group, which may enhance its biological activity and bioavailability compared to other flavonoids.
Properties
CAS No. |
81263-59-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(2)7-8-17-11-5-3-10-4-6-12(15)18-14(10)13(11)16/h3-7,16H,8H2,1-2H3 |
InChI Key |
JQZMXFOESQGCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


